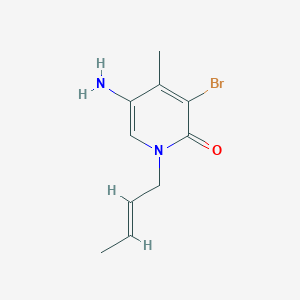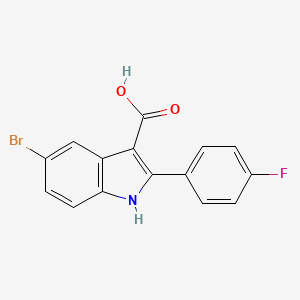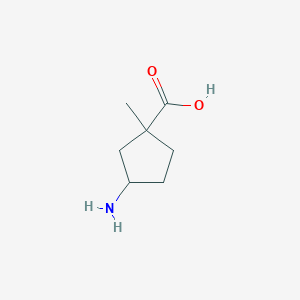
1-(3-Fluoro-5-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for the production of larger quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-isobutoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-isobutoxyphenyl)ethane.
Substitution: 1-(3-Methoxy-5-isobutoxyphenyl)ethanol.
Applications De Recherche Scientifique
1-(3-Fluoro-5-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and specificity. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 1-(3-Chloro-5-isobutoxyphenyl)ethanol
- 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Comparison: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of a second fluorine atom in 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can significantly alter its electronic properties and reactivity.
Propriétés
Numéro CAS |
1443335-24-7 |
|---|---|
Formule moléculaire |
C12H17FO2 |
Poids moléculaire |
212.26 g/mol |
Nom IUPAC |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3 |
Clé InChI |
GXJVASCYWHIMST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=CC(=C1)C(C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
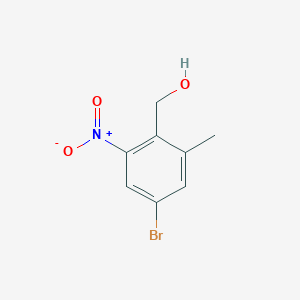
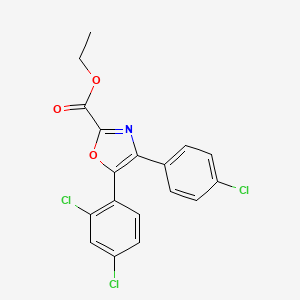
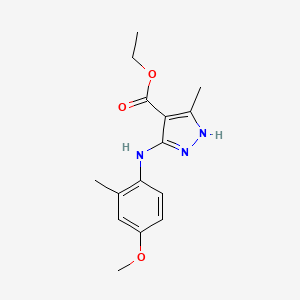
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
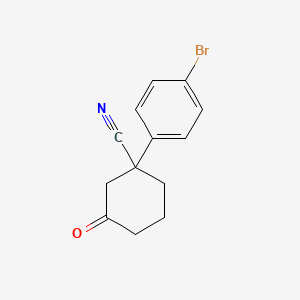

![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
